molecular formula C11H23Br B13492241 5-(Bromomethyl)-2,2,6-trimethylheptane

5-(Bromomethyl)-2,2,6-trimethylheptane

Cat. No.: B13492241
M. Wt: 235.20 g/mol
InChI Key: JLVOWUYCIQLOHE-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,2,6-trimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane backbone with three methyl groups at the 2, 2, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2,2,6-trimethylheptane typically involves the bromination of a suitable precursor. One common method is the bromomethylation of 2,2,6-trimethylheptane using paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2,2,6-trimethylheptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)-2,2,6-trimethylheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2,2,6-trimethylheptane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,2,6-trimethylheptane: Similar structure but lacks the bromomethyl group.

    2,2,6-Trimethylheptane: Parent compound without the bromomethyl group.

    5-(Chloromethyl)-2,2,6-trimethylheptane: Chlorine instead of bromine in the methyl group.

Uniqueness

5-(Bromomethyl)-2,2,6-trimethylheptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs.

Properties

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

5-(bromomethyl)-2,2,6-trimethylheptane

InChI

InChI=1S/C11H23Br/c1-9(2)10(8-12)6-7-11(3,4)5/h9-10H,6-8H2,1-5H3

InChI Key

JLVOWUYCIQLOHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)(C)C)CBr

Origin of Product

United States

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